molecular formula C10H11N5O5 B1205300 9-Riburonosyladenine CAS No. 3415-09-6

9-Riburonosyladenine

Cat. No. B1205300
CAS RN: 3415-09-6
M. Wt: 281.23 g/mol
InChI Key: IBYWUFHJUDTSOC-SOVPELCUSA-N
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Description

Synthesis Analysis

The synthesis of 9-Riburonosyladenine analogs, such as 9-Benzyladenine, involves multiple steps starting from acyclic precursors. Improved methods for synthesizing these compounds from 5-amino-1-benzyl-4-cyanoimidazole have been developed to achieve higher yields and product convenience (Hosmane & Sun, 1999). This process is critical for producing nucleoside analogs for research purposes.

Molecular Structure Analysis

The molecular structure of 9-Riburonosyladenine derivatives has been explored through synthesis and X-ray diffraction analysis. For example, the synthesis of 2-sulfamoyladenosine provides insights into the conformation and interaction potential of nucleoside analogs (Hanna et al., 1990). Such analyses are crucial for understanding the molecular basis of nucleoside function and interaction with biological macromolecules.

Chemical Reactions and Properties

9-Riburonosyladenine and its analogs undergo various chemical reactions, reflecting their utility in biochemical research. For instance, the interaction of 9-aminoacridine with dinucleoside monophosphates demonstrates the potential of nucleoside analogs to form complexes with nucleic acids, providing a basis for studying intercalative drug-nucleic acid interactions (Sakore et al., 1977).

Scientific Research Applications

Synthesis and Chemical Research

  • 9-Benzyladenine, an analogue of adenosine and a rare chemical, is valuable in nucleic acid research. It serves as a heterocyclic base model for physicochemical comparisons with adenosine. Due to its unavailability and the complex synthesis process, improved methods for its synthesis have been explored (Hosmane & Sun, 1999).

Bioassays and Plant Growth

  • In bioassays, 9-substituted N6-benzyladenines, including 9-riburonosyladenine, have been tested for their ability to influence plant growth. These compounds are studied for their effectiveness in chlorophyll synthesis and other plant growth-related activities (Gasque, 1982).

Pharmacology and Drug Development

  • 9-Alkyladenine derivatives and ribose-modified N6-benzyladenosine derivatives, including 9-riburonosyladenine, have been synthesized for identifying selective ligands for specific adenosine receptors. These compounds are important for developing new pharmacological antagonists (Jacobson et al., 1995).

Ribosome Biogenesis Inhibition

  • Aminoacridines, like 9-aminoacridine, have been explored for their ability to inhibit ribosome biogenesis in mammalian cells. This research is significant for developing new ribosome biogenesis inhibitors with therapeutic potential (Anikin & Pestov, 2022).

Cytokinin Metabolism

  • The metabolism of benzyladenine in plants, including its conversion to 9-ß-D-ribofuranosyl-benzyladenine, has been studied. This research is crucial for understanding the role of cytokinins in plant growth and development (Werbrouck et al., 1995).

Tumor Biology and Immunology

  • The concentration of adenosine, including 9-beta-D-ribofuranosyladenine, in the extracellular fluid of solid tumors, has been examined for its potential to cause immunosuppression. This research is vital for understanding tumor biology and developing new cancer therapies (Blay et al., 1997).

Nucleic Acid Research

  • The interactions of 9-aminoacridine with nucleic acids have been studied extensively. These interactions are crucial for understanding the mechanisms of mutagenesis and for developing new therapeutic drugs (Sakore et al., 1977).

properties

IUPAC Name

(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O5/c11-7-3-8(13-1-12-7)15(2-14-3)9-5(17)4(16)6(20-9)10(18)19/h1-2,4-6,9,16-17H,(H,18,19)(H2,11,12,13)/t4-,5+,6-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBYWUFHJUDTSOC-SOVPELCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(=O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)C(=O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Riburonosyladenine

CAS RN

3415-09-6
Record name Adenosine-5′-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3415-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adenosine-5'-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003415096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
KP Law, TL Han, X Mao, H Zhang - Clinica chimica acta, 2017 - Elsevier
Background Gestational diabetes mellitus (GDM) is a pathological state of glucose intolerance associated with adverse pregnancy outcomes and an increased risk of developing …
Number of citations: 79 www.sciencedirect.com
X Zheng, R Wang - Journal of Tropical Medicine, 2022 - hindawi.com
Objective. Dengue virus (DENV), Japanese encephalitis virus (JEV), and Zika virus (ZIKV) are several important flaviviruses, and infections caused by these flaviviruses remain …
Number of citations: 9 www.hindawi.com
M Roverso, R Dogra, S Visentin… - Mass Spectrometry …, 2023 - Wiley Online Library
Gestational diabetes (GDM) is one of the most common complications occurring during pregnancy. Diagnosis is performed by oral glucose tolerance test, but harmonized testing …

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